3H-Phenothiazin-3-one, 8-(trifluoromethyl)-
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Overview
Description
3H-Phenothiazin-3-one, 8-(trifluoromethyl)- is a compound belonging to the phenothiazine family. Phenothiazines are heterocyclic compounds known for their diverse therapeutic applications, including treatments for allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis
Preparation Methods
The synthesis of 3H-Phenothiazin-3-one, 8-(trifluoromethyl)- typically involves multiple steps starting from hydroquinone. One common synthetic route includes the following steps :
Oxidation of Hydroquinone: Hydroquinone is oxidized using hydrogen peroxide in an alkaline solution to form 2,5-dihydroxy-1,4-benzoquinone.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by reacting with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.
Bromination: The protected benzoquinone is then brominated to form 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone.
Condensation Reaction: Finally, the brominated compound undergoes a condensation reaction with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to produce 3H-phenothiazin-3-one derivatives.
Chemical Reactions Analysis
3H-Phenothiazin-3-one, 8-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: It acts as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, particularly involving the trifluoromethyl group, which can be replaced under specific conditions.
Common reagents and conditions used in these reactions include low catalyst loading (0.05 mol%), molecular oxygen, and blue LED lamps for photochemical reactions . Major products formed from these reactions include sulfoxides, which are important in pharmaceutical applications.
Scientific Research Applications
3H-Phenothiazin-3-one, 8-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a photocatalyst in green chemistry for the oxidation of sulfides to sulfoxides.
Industry: The compound’s ability to act as a photocatalyst makes it valuable in industrial applications where green chemistry and sustainable processes are prioritized.
Mechanism of Action
The mechanism by which 3H-Phenothiazin-3-one, 8-(trifluoromethyl)- exerts its effects involves its role as a photocatalyst. When exposed to blue LED light, the compound facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides using molecular oxygen . This process is efficient and environmentally friendly, aligning with the principles of green chemistry.
Comparison with Similar Compounds
3H-Phenothiazin-3-one, 8-(trifluoromethyl)- can be compared to other phenothiazine derivatives, such as:
3H-Phenothiazin-3-one: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
3H-Phenothiazin-3-one, 2-(trifluoromethyl)-: Similar in structure but with the trifluoromethyl group in a different position, potentially altering its chemical properties and reactivity.
The uniqueness of 3H-Phenothiazin-3-one, 8-(trifluoromethyl)- lies in its specific substitution pattern, which influences its photocatalytic activity and makes it particularly effective in certain chemical reactions.
Properties
CAS No. |
65020-14-6 |
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Molecular Formula |
C13H6F3NOS |
Molecular Weight |
281.25 g/mol |
IUPAC Name |
8-(trifluoromethyl)phenothiazin-3-one |
InChI |
InChI=1S/C13H6F3NOS/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18)6-12(9)19-11/h1-6H |
InChI Key |
BUCLOGIWSPYWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C3C=CC(=O)C=C3S2 |
Origin of Product |
United States |
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